molecular formula C12H22N2O3 B7054690 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide

2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide

Cat. No.: B7054690
M. Wt: 242.31 g/mol
InChI Key: JYOXTNQALXUNHV-UHFFFAOYSA-N
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Description

2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with 3-ethoxypropanoic acid under acidic conditions to form the intermediate 1-(3-ethoxypropanoyl)piperidin-4-one. This intermediate is then reacted with acetamide in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as soluble epoxide hydrolase, leading to the stabilization of endogenous epoxyeicosatrienoic acids, which have anti-inflammatory properties. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropanoyl group and acetamide moiety contribute to its specific interactions with molecular targets, differentiating it from other piperidine derivatives .

Properties

IUPAC Name

2-[1-(3-ethoxypropanoyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-17-8-5-12(16)14-6-3-10(4-7-14)9-11(13)15/h10H,2-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOXTNQALXUNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC(CC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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